molecular formula C3H3NO2S2 B12985117 Thiazole-5-sulfinic acid

Thiazole-5-sulfinic acid

Cat. No.: B12985117
M. Wt: 149.20 g/mol
InChI Key: HTIYAYJTHCBFSI-UHFFFAOYSA-N
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Description

Thiazole-5-sulfinic acid is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-5-sulfinic acid can be synthesized through various methods. One common synthetic route involves the oxidation of thiazole-5-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: Thiazole-5-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form thiazole-5-sulfonic acid.

    Reduction: It can be reduced back to thiazole-5-thiol.

    Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Thiazole-5-sulfonic acid.

    Reduction: Thiazole-5-thiol.

    Substitution: Various thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Thiazole-5-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

Thiazole-5-sulfinic acid can be compared with other thiazole derivatives such as thiazole-5-thiol and thiazole-5-sulfonic acid. While all these compounds share the thiazole ring structure, their chemical properties and reactivity differ due to the presence of different functional groups. This compound is unique in its ability to undergo both oxidation and reduction reactions, making it a versatile compound for various applications.

Comparison with Similar Compounds

  • Thiazole-5-thiol
  • Thiazole-5-sulfonic acid
  • Thiazole-4-carboxylic acid

Properties

Molecular Formula

C3H3NO2S2

Molecular Weight

149.20 g/mol

IUPAC Name

1,3-thiazole-5-sulfinic acid

InChI

InChI=1S/C3H3NO2S2/c5-8(6)3-1-4-2-7-3/h1-2H,(H,5,6)

InChI Key

HTIYAYJTHCBFSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)S(=O)O

Origin of Product

United States

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